molecular formula C15H16O6S B1677181 Odiparcil CAS No. 137215-12-4

Odiparcil

Cat. No. B1677181
M. Wt: 324.4 g/mol
InChI Key: JRHNIQQUVJOPQC-AQNFWKISSA-N
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Description

Odiparcil is an orally-available small molecule that can potentially decrease the lysosomal accumulation of chondroitin sulfate (CS) and dermatan sulfate (DS) in patients with certain Mucopolysaccharidosis (MPS) subtypes (MPS I, II, IVa, VI, and VII) . It is being developed for the treatment of several subtypes of MPS, a group of rare and progressive genetic disorders .


Synthesis Analysis

Odiparcil effectively diverts the synthesis of cellular glycosaminoglycans into secreted soluble species . This effect can be used for reducing cellular and tissue GAG accumulation in MPS VI models .


Molecular Structure Analysis

The molecular formula of Odiparcil is C15H16O6S . It is a beta-d-thioxyloside analog .


Chemical Reactions Analysis

Odiparcil changes the way DS and CS are synthesized, thereby facilitating the production of soluble DS and CS glycosaminoglycans (GAGs), which can be excreted in the urine, rather than accumulating in cells .


Physical And Chemical Properties Analysis

Odiparcil is a small molecule that is well distributed in the body . It is an orally active beta-d-thioxyloside analog .

Scientific Research Applications

Antithrombotic Activity

Odiparcil is a novel β‐d‐thioxyloside analog with significant antithrombotic activity. It is known for its ability to elevate circulating endogenous chondroitin sulfate-related glycosaminoglycans (GAGs) levels, thereby reducing the risk of adverse bleeding events. Clinical studies have shown that odiparcil, when administered with aspirin or enoxaparin, leads to a significant elevation in GAG levels over baseline. This suggests its potential use as an oral anticoagulant in comparison to traditional therapies like warfarin, offering a similar efficacy but with a reduced risk to hemostasis (Myers et al., 2008).

Treatment of Mucopolysaccharidosis VI

Odiparcil has shown promise as a glycosaminoglycans clearance therapy for Mucopolysaccharidosis type VI (MPS VI), a lysosomal storage disease. It helps in reducing the accumulation of specific glycosaminoglycans in cells, which is a key factor in the pathogenesis of MPS VI. In vitro studies indicate that odiparcil stimulates the secretion of sulphated GAG into culture media and efficiently reduces the accumulation of intracellular chondroitin sulfate. Animal model studies also support its efficacy, showing significant reduction in tissue GAG accumulation and pathological cartilage thickening in MPS VI models (Entchev et al., 2020).

Clinical Trials for Mucopolysaccharidosis VI

A Phase 2a study of odiparcil in patients with MPS VI demonstrated its safety and pharmacodynamics. The study observed increases in total urine GAGs and a linear increase in GAG levels with increased odiparcil dose. It showed promising clinical benefits, including improvements in pain, corneal clouding, cardiac, vascular, and respiratory functions. This suggests odiparcil's potential as an orally available therapy that can reduce cellular and tissue GAG accumulation in MPS VI patients, offering a complementary or alternative approach to enzyme replacement therapy (Guffon et al., 2021).

Ocular Phenotypes in Mucopolysaccharidosis VI

Research on MPS VI-associated ocular phenotypes and the therapeutic effects of odiparcil treatment revealed its potential in addressing eye disorders related to MPS VI, especially corneal manifestations. In arylsulfatase B deficient mice models, oral administration of odiparcil markedly reduced GAG accumulation in the eyes and restored corneal morphology. This indicates odiparcil's ability to potentially serve as an effective therapy for eye phenotypes associated with MPS VI disease (Entchev et al., 2021).

properties

IUPAC Name

4-methyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNIQQUVJOPQC-AQNFWKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057639
Record name Odiparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odiparcil

CAS RN

137215-12-4
Record name Odiparcil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137215124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odiparcil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odiparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODIPARCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIK1414ZI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
E Entchev, I Jantzen, P Masson, S Bocart, B Bournique… - PloS one, 2020 - journals.plos.org
… The therapeutic efficacy of odiparcil was similar in models of … Our data demonstrate that odiparcil effectively diverts the … Therefore, our data reveal the potential of odiparcil as an …
Number of citations: 18 journals.plos.org
E Entchev, S Antonelli, V Mauro, N Cimbolini… - Molecular Genetics and …, 2022 - Elsevier
… In the early disease model of MPS VI, odiparcil partially reduced corneal opacity area, but … reduced with odiparcil treatment. Taken together, we further reveal the potential of odiparcil to …
Number of citations: 8 www.sciencedirect.com
N Guffon, P Chowdary, EL Teles… - Journal of Inherited …, 2022 - Wiley Online Library
… and odiparcil exposure occurred with increased odiparcil dose. Odiparcil demonstrated a … , vascular, and respiratory functions in the odiparcil groups vs placebo. This study confirmed …
Number of citations: 5 onlinelibrary.wiley.com
AL Myers, VV Upreti, M Khurana… - The Journal of Clinical …, 2008 - Wiley Online Library
… administration of odiparcil with … odiparcil plasma levels were correlated with a rise in hepatic transaminases, an adverse drug event observed in several subjects; and plasma odiparcil …
Number of citations: 15 accp1.onlinelibrary.wiley.com
P Tuyaa-Boustugue, I Jantzen, H Zhang… - Molecular Genetics and …, 2023 - Elsevier
… suggested that odiparcil acts via diverting the synthesis of CS and DS into odiparcil-bound … In conclusion, our data demonstrates odiparcil efficiently reduced lysosome abundance and …
Number of citations: 0 www.sciencedirect.com
JR Toomey, MA Abboud, RE Valocik, PF Koster… - Journal of Thrombosis …, 2006 - Elsevier
… Other than thrombin‐related effects, no odiparcil effects on platelet function were observed. In antidote studies, it was demonstrated that odiparcil‐induced antithrombotic activity could …
Number of citations: 38 www.sciencedirect.com
JD Eskoa, CA Dwyerb, SH Kanc… - Abstracts/Molecular …, 2018 - researchgate.net
… improvement in mobility of the MPS VI odiparcil-treated animals. Remarkably, histological … morphology upon odiparcil treatment. In conclusion, our data demonstrate that odiparcil given …
Number of citations: 2 www.researchgate.net
N Madhana Priya, P Archana Pai, D Thirumal Kumar… - Molecular Diversity, 2023 - Springer
… The native along with G137V and G144R structures were fixed as the receptors and subjected to Molecular docking with the small molecule Odiparcil to analyze the binding efficiency …
Number of citations: 3 link.springer.com
G Lippi, R Gosselin, EJ Favaloro - Seminars in thrombosis and …, 2019 - thieme-connect.com
… odiparcil for preventing VTE after total knee replacement in 954 patients who were randomized to receive three doses of odiparcil (… a higher risk for patients taking odiparcil 250 mg (RR, …
Number of citations: 57 www.thieme-connect.com
J Hirsh, M O'Donnell, JW Eikelboom - Circulation, 2007 - Am Heart Assoc
… Odiparcil is an orally active β-d-xyloside that promotes the in vivo release of chondroitin and … Odiparcil has been evaluated in phase 2 trials of patients with venous thromboembolism (…
Number of citations: 308 www.ahajournals.org

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